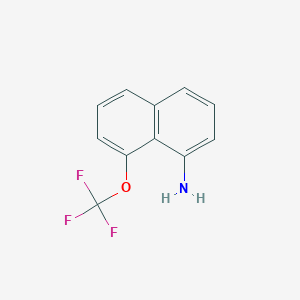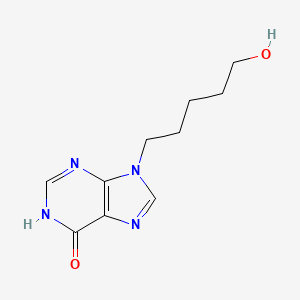
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-120°C)
Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of 3,4-dihydroquinazoline derivatives.
Scientific Research Applications
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of various enzymes and receptors.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents.
Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug research.
Quinazolinone Derivatives: Exhibiting various pharmacological activities, including anti-cancer and anti-microbial properties.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine atom allows for diverse substitution reactions, making it a versatile scaffold for drug design.
Properties
Molecular Formula |
C9H5ClN2O3 |
|---|---|
Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-6-3-4(8(14)15)1-2-5(6)7(13)12-9/h1-3H,(H,14,15)(H,11,12,13) |
InChI Key |
OUNYQQXOCCENSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)

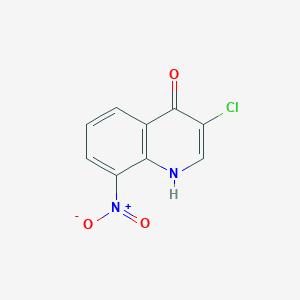
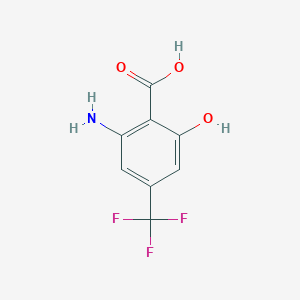

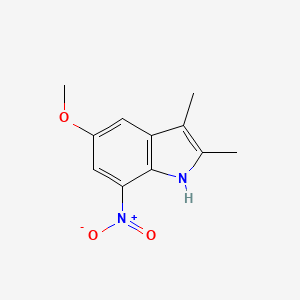

![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11881642.png)
![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
